3-(4-Fluorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Fluorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluorophenyl group and a pyridinylmethylene group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone. This intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
3-(4-Fluorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. For example, in cancer research, it may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar compounds to 3-(4-Fluorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide include:
- 5-(4-Fluorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 2-(Bis(4-fluorophenyl)methyl)-3-quinuclidinol fumarate These compounds share structural similarities, such as the presence of fluorophenyl and pyridinyl groups, but differ in their specific functional groups and overall structure. The uniqueness of 3-(4-Fluorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide lies in its pyrazole ring and carbohydrazide moiety, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H12FN5O |
---|---|
Molecular Weight |
309.30 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H12FN5O/c17-13-3-1-12(2-4-13)14-9-15(21-20-14)16(23)22-19-10-11-5-7-18-8-6-11/h1-10H,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
ZGCFNWMEZNUGTR-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)F |
Origin of Product |
United States |
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